Cas no 259154-01-3 (4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol)
4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-CYCLOHEXYL-5-(FURAN-2-YL)-2H-1,2,4-TRIAZOLE-3-THIONE
- Z56277786
- AKOS000633058
- CBMicro_029857
- 259154-01-3
- G34141
- cid_660017
- AF-399/36980053
- Oprea1_188766
- AKOS003937858
- SR-01000001546-2
- CHEMBL1332718
- 4-cyclohexyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-cyclohexyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
- SR-01000001546
- BIM-0029797.P001
- 4-cyclohexyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- HMS2548I14
- 4-cyclohexyl-3-(2-furyl)-1H-1,2,4-triazole-5-thione
- EN300-09966
- 4-cyclohexyl-3-(2-furanyl)-1H-1,2,4-triazole-5-thione
- Oprea1_029042
- CS-0221761
- SMR000059250
- NCGC00019628-01
- MLS000036589
- Oprea1_184175
- STK009941
- BDBM80099
- 4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
-
- Inchi: 1S/C12H15N3OS/c17-12-14-13-11(10-7-4-8-16-10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,17)
- InChI Key: HUMGDSMVFUPLEV-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2=CC=CO2)N1C1CCCCC1
Computed Properties
- Exact Mass: 249.09358328Da
- Monoisotopic Mass: 249.09358328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 72.9Ų
4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C995755-50mg |
4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C995755-100mg |
4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C995755-500mg |
4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Enamine | EN300-09966-0.05g |
4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 95.0% | 0.05g |
$42.0 | 2025-02-21 | |
| Enamine | EN300-09966-0.1g |
4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 95.0% | 0.1g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-09966-0.25g |
4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 95.0% | 0.25g |
$92.0 | 2025-02-21 | |
| Enamine | EN300-09966-0.5g |
4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 95.0% | 0.5g |
$175.0 | 2025-02-21 | |
| Enamine | EN300-09966-1.0g |
4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 95.0% | 1.0g |
$256.0 | 2025-02-21 | |
| Enamine | EN300-09966-2.5g |
4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 95.0% | 2.5g |
$503.0 | 2025-02-21 | |
| Enamine | EN300-09966-5.0g |
4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |
259154-01-3 | 95.0% | 5.0g |
$743.0 | 2025-02-21 |
4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Chemical Profile of 4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 259154-01-3)
4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 259154-01-3) is a heterocyclic compound featuring a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole-thiol class, characterized by its fused cyclohexyl and furan moieties, which contribute to its distinct chemical and biological properties. The presence of a thiol (-SH) group further enhances its reactivity, making it a valuable scaffold for drug discovery and molecular probe development.
The structure of 4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol incorporates a cyclohexyl ring at the 4-position of the triazole core, which provides steric bulk and influences its solubility and metabolic stability. The furan substituent at the 5-position introduces additional electronic and steric effects, potentially modulating the compound's interactions with biological targets. These structural features have been leveraged in recent research to explore novel pharmacological activities.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and synthetic versatility. Among these, triazole derivatives have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The thiol group in 4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol adds an extra layer of functionality, enabling it to participate in disulfide bond formation or undergo redox-mediated reactions—mechanisms that are increasingly recognized for their role in cellular signaling and drug action.
Recent studies have highlighted the potential of triazole-thiol compounds as modulators of protein-protein interactions and enzyme inhibition. For instance, modifications of the triazole ring have been shown to enhance binding affinity to target proteins while maintaining favorable pharmacokinetic profiles. The cyclohexyl and furan substituents in this compound may also contribute to its ability to cross the blood-brain barrier or interact with membrane-bound receptors, making it a candidate for central nervous system (CNS) drug development.
The synthesis of 4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic transformations starting from commercially available precursors such as cyclohexanone derivatives and furan-based compounds. The introduction of the thiol group is often achieved through nucleophilic substitution or metal-catalyzed thiolation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's biological potential.
In terms of biological activity, preliminary investigations suggest that 4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. The thiol moiety may interact with cysteine residues in target proteins, leading to modulated enzyme activity. Additionally, the compound's ability to undergo redox cycling could make it useful in developing prodrugs or therapeutic agents that require controlled release under specific physiological conditions.
Another area of interest is the potential applications in oncology. Triazole derivatives have been reported to disrupt microtubule formation and induce apoptosis in cancer cells. The structural features of 4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, particularly the combination of cyclohexyl and furan substituents, may enhance its selectivity toward cancer cell lines while minimizing toxicity to normal tissues. Further preclinical studies are warranted to elucidate its mechanisms of action and therapeutic efficacy.
The pharmacokinetic properties of this compound are also under investigation. The cyclohexyl group may influence its metabolic clearance via cytochrome P450 pathways, while the furan ring could affect solubility and distribution within biological systems. Understanding these parameters is crucial for optimizing dosing regimens and predicting clinical outcomes. In vitro studies using liver microsomes and cell-based models are being employed to assess metabolic stability and potential drug-drug interactions.
Recent advancements in computational chemistry have enabled the use of molecular docking simulations to predict binding affinities between 4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and biological targets such as kinases or transcription factors. These virtual screening approaches have accelerated the identification of lead compounds for further optimization. Additionally, structure-based drug design strategies leverage high-resolution crystal structures of target proteins to guide modifications that enhance potency and selectivity.
The role of thiol-containing compounds in redox biology has also sparked interest in their potential as chemopreventive agents or therapeutic interventions for oxidative stress-related diseases. The ability of 4-Cyclohexyl-5-(furan-2-y l)-4H -1 , 2 , 4 -triazole -3 -thiol to act as a reducing agent or modulate intracellular thiols could provide insights into novel therapeutic strategies for neurodegenerative disorders or inflammatory conditions.
In conclusion, 4 - Cyc lohex yl -5 - ( furan - 2 - yl ) - 4 H -1 , 2 , 4 -tria z ole -3 -thi ol ( CAS No .259154 -01 -3) represents a promising scaffold for pharmaceutical research due to its unique structural features and versatile reactivity. Ongoing studies aim to elucidate its biological activities across multiple therapeutic domains while optimizing synthetic routes for scalable production. As our understanding of molecular interactions continues to evolve, this compound holds significant potential for future medical applications, provided further preclinical validation demonstrates safety and efficacy profiles comparable to established therapeutics.
259154-01-3 (4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)